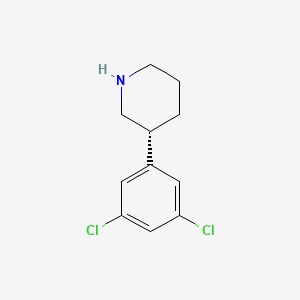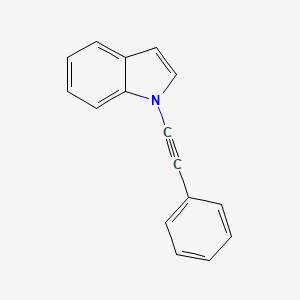
1-(Phenylethynyl)-1h-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Phenylethynyl)-1h-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound features a phenylethynyl group attached to the nitrogen atom of the indole ring. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals.
Métodos De Preparación
The synthesis of 1-(Phenylethynyl)-1h-indole typically involves the Sonogashira coupling reaction, which is a widely used method for forming carbon-carbon bonds between an aryl or vinyl halide and a terminal alkyne. The reaction is catalyzed by palladium and often uses copper as a co-catalyst. The general reaction conditions include:
Reagents: Aryl halide (e.g., iodobenzene), terminal alkyne (e.g., phenylacetylene), palladium catalyst (e.g., Pd(PPh3)2Cl2), copper co-catalyst (e.g., CuI), and a base (e.g., triethylamine).
Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) at room temperature or slightly elevated temperatures.
Industrial production methods may involve scaling up the Sonogashira coupling reaction with optimized conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
1-(Phenylethynyl)-1h-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the alkyne group to form a saturated derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the indole ring, allowing for the introduction of various substituents. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(Phenylethynyl)-1h-indole has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 1-(Phenylethynyl)-1h-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
1-(Phenylethynyl)-1h-indole can be compared with other similar compounds, such as:
1-(Phenylethynyl)-2-methylindole: This compound has a methyl group at the 2-position of the indole ring, which can influence its chemical and biological properties.
1-(Phenylethynyl)-3-bromoindole:
1-(Phenylethynyl)-5-nitroindole: The nitro group at the 5-position can introduce different electronic and steric effects, impacting the compound’s behavior in various reactions.
The uniqueness of this compound lies in its specific structure, which provides a balance of electronic properties and reactivity, making it a valuable compound for diverse research applications.
Propiedades
Fórmula molecular |
C16H11N |
|---|---|
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
1-(2-phenylethynyl)indole |
InChI |
InChI=1S/C16H11N/c1-2-6-14(7-3-1)10-12-17-13-11-15-8-4-5-9-16(15)17/h1-9,11,13H |
Clave InChI |
CTDFKQOVPKECAO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CN2C=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



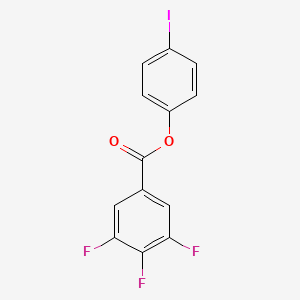
![(3aR,5S,6S,6aR)-6-Benzyloxy-5-(benzyloxymethyl)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole](/img/structure/B12844884.png)
![15,29-dibromo-8,22-bis(2-octyldodecyl)-14,28-dithia-8,22-diazaundecacyclo[18.14.1.16,32.02,18.03,12.04,33.05,10.013,17.024,35.026,34.027,31]hexatriaconta-1,3(12),4(33),5,10,13(17),15,18,20(35),24,26(34),27(31),29,32(36)-tetradecaene-7,9,21,23-tetrone](/img/structure/B12844890.png)
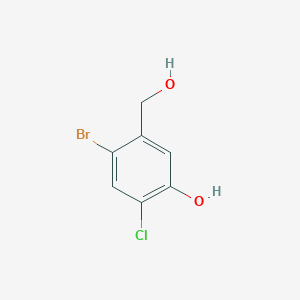
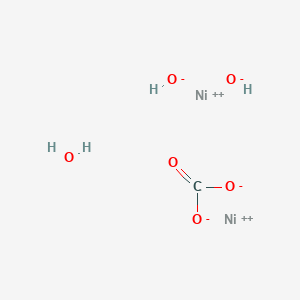
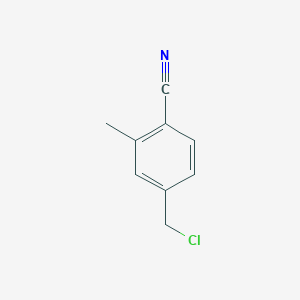
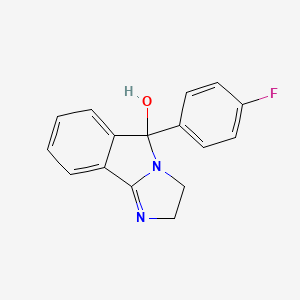
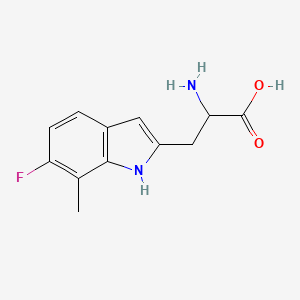
![1-(1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one](/img/structure/B12844940.png)
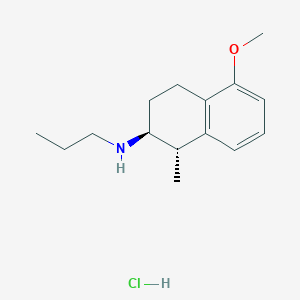

![3-(4-(tert-Butyl)phenyl)benzofuro[3,2-c]pyridine](/img/structure/B12844964.png)
